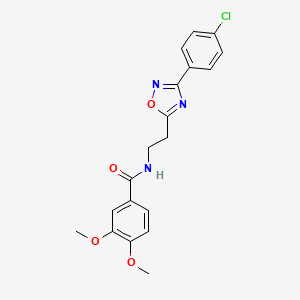
N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as MOXAN, is a chemical compound that has been widely studied for its potential applications in scientific research. MOXAN is a member of the nitroaniline family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not fully understood. However, studies have suggested that this compound may act by inhibiting DNA synthesis or by inducing apoptosis in cancer cells. This compound may also act by inhibiting the activity of enzymes involved in the biosynthesis of bacterial and viral cell walls.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of a variety of bacterial and viral strains. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is its high yield and purity during synthesis. This compound is also stable under a range of conditions, which makes it suitable for use in lab experiments. However, one limitation of this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One direction is to investigate the potential of this compound as a fluorescent probe for imaging cellular structures. Another direction is to study the mechanism of action of this compound in more detail, particularly in relation to its anticancer and antimicrobial activities. Finally, future studies could investigate the potential of this compound as a lead compound for the development of new drugs.
Synthesemethoden
The synthesis of N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the reaction of 2-nitroaniline with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the addition of 2-(2-methoxyethoxy)ethanol. This reaction produces this compound in high yield and purity. This compound can also be synthesized through other methods, such as the reaction of 2-nitroaniline with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid methyl ester, followed by the addition of 2-chloroethyl ether.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have antimicrobial, antiviral, and anticancer activities. This compound has also been studied for its potential as a fluorescent probe for imaging cellular structures.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-8-14-12(20-15-8)9-3-4-10(13-5-6-19-2)11(7-9)16(17)18/h3-4,7,13H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKJQCFRFBBFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)NCCOC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695894.png)
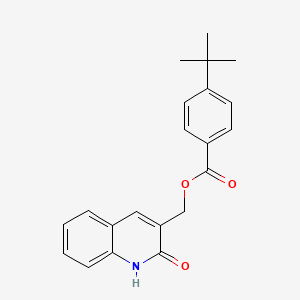
![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)
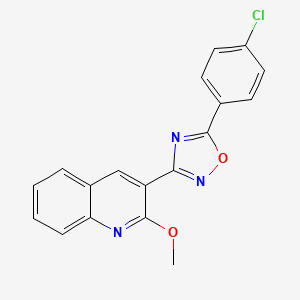

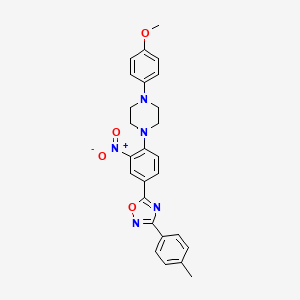


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695969.png)
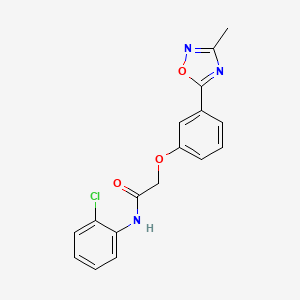
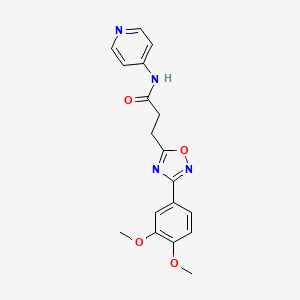

![N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide](/img/structure/B7695999.png)
